N-(6-oxo-3,7-dihydropurin-2-yl)benzamide
Overview
Description
N-(6-oxo-3,7-dihydropurin-2-yl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound features a purine base linked to a benzamide group, making it a valuable molecule in various fields such as drug synthesis, biochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-oxo-3,7-dihydropurin-2-yl)benzamide typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction. This can be achieved using reagents such as benzoyl chloride and a suitable base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis of Purine Derivatives: Utilizing automated reactors and continuous flow chemistry to ensure high yield and purity.
Efficient Amide Coupling: Employing optimized reaction conditions to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine-benzamide derivatives.
Scientific Research Applications
N-(6-oxo-3,7-dihydropurin-2-yl)benzamide is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(6-oxo-3,7-dihydropurin-2-yl)benzamide exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in nucleic acid metabolism.
Pathways: It may influence pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
- N-(6-oxo-3,7-dihydropurin-2-yl)isobutyramide
- N-(6-oxo-3,7-dihydropurin-2-yl)propanamide
Comparison:
- Structural Differences: While these compounds share the purine base, the nature of the amide group varies, influencing their chemical properties and reactivity.
- Unique Features: N-(6-oxo-3,7-dihydropurin-2-yl)benzamide is unique due to the presence of the benzamide group, which can enhance its binding affinity to certain biological targets compared to its analogs.
Properties
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-10(7-4-2-1-3-5-7)16-12-15-9-8(11(19)17-12)13-6-14-9/h1-6H,(H3,13,14,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCVPJDHJYOZNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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